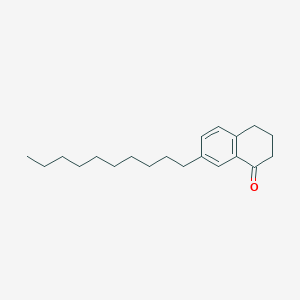

7-Decyl-3,4-dihydronaphthalen-1(2H)-one

Description

7-Decyl-3,4-dihydronaphthalen-1(2H)-one is a derivative of the 3,4-dihydronaphthalen-1(2H)-one (DHN) scaffold, a bicyclic ketone structure widely utilized as an intermediate in organic synthesis. The DHN core consists of a partially saturated naphthalene system with a ketone group at the 1-position. In this compound, a decyl (C10H21) chain is substituted at the 7-position of the aromatic ring. The decyl group introduces significant lipophilicity, which may enhance membrane permeability and metabolic stability compared to shorter-chain analogs.

Properties

CAS No. |

95576-35-5 |

|---|---|

Molecular Formula |

C20H30O |

Molecular Weight |

286.5 g/mol |

IUPAC Name |

7-decyl-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C20H30O/c1-2-3-4-5-6-7-8-9-11-17-14-15-18-12-10-13-20(21)19(18)16-17/h14-16H,2-13H2,1H3 |

InChI Key |

PSRMZKVKPVLDIJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1=CC2=C(CCCC2=O)C=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical profiles of DHN derivatives are highly dependent on substituent type, position, and chain length. Below is a detailed comparison of 7-decyl-DHN with key analogs:

Substituent Position and Chain Length

- 7-Methoxy-DHN (7-OCH3) : Methoxy groups at the 7-position are common in DHN derivatives. For example, 7-methoxy-DHN intermediates are used to synthesize chalcone-like compounds with anti-neuroinflammatory properties. The methoxy group enhances electron density in the aromatic ring, influencing reactivity in Claisen-Schmidt condensations .

- 7-Fluoro-DHN (7-F) : Fluorination at position 7, as in E-7-fluoro-2-(2-(trifluoromethyl)benzylidene)-DHN, improves metabolic stability and binding affinity to biological targets. The electronegative fluorine atom also affects crystal packing via weak hydrogen bonds .

- This property is critical for neuroactive compounds .

Physicochemical Properties

- Crystallography: DHN derivatives often adopt a chair conformation in the cyclohexanone ring. For example, the C7=C8 bond length in brominated DHN analogs is 1.351 Å, consistent with typical α,β-unsaturated ketones .

- Hydrogen Bonding : Weak C–H···O and C–H···π interactions dominate crystal packing, as seen in 7-fluoro-DHN derivatives .

- Solubility : Polar substituents (e.g., -OH, -OCH3) improve aqueous solubility but reduce logP. The decyl chain in 7-decyl-DHN likely reduces solubility but increases lipid bilayer affinity .

Key Research Findings and Trends

Substituent Optimization : Longer alkyl chains (e.g., decyl) may improve pharmacokinetics but require balancing with solubility limitations.

Halogenation : Bromine and fluorine enhance target binding and metabolic stability, critical for CNS-targeted drugs .

Biological Trade-offs: Anti-neuroinflammatory derivatives (e.g., 6m) prioritize low toxicity (IC50 > 25 µM in normal cells), whereas cytotoxic analogs (e.g., compound 3 in ) target cancer cells selectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.